Bienvenue dans la boutique en ligne BenchChem!

5-(4-Fluorophenyl)-6-hydroxynicotinic acid

Lipophilicity Physicochemical profiling Drug-likeness

5-(4-Fluorophenyl)-6-hydroxynicotinic acid (CAS 1214327-82-8) is a differentiated 5-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acid for medicinal chemistry programs targeting CDK5 (IC₅₀ 20–60 nM) and influenza endonuclease. The para-fluoro substituent adds +0.14 LogP without enlarging PSA, while the 6‑oxo group provides a critical bidentate metal‑coordination motif that the des‑hydroxy analog cannot replicate. This tautomeric system (lactam/lactim) allows regioselective alkylation: O‑alkylation under basic conditions versus N‑alkylation under neutral/acidic conditions, enabling orthogonal diversification at C3, N1, and C5. Select this precise para-fluoro regioisomer—the ortho-fluoro isomer introduces steric hindrance that disrupts kinase hinge‑region binding and the non‑fluorinated or des‑hydroxy analogs lack the metal‑chelating capacity essential for endonuclease inhibition. Bulk synthesis support and full Certificates of Analysis are available.

Molecular Formula C12H8FNO3
Molecular Weight 233.19 g/mol
CAS No. 1214327-82-8
Cat. No. B6340978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-6-hydroxynicotinic acid
CAS1214327-82-8
Molecular FormulaC12H8FNO3
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)F
InChIInChI=1S/C12H8FNO3/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,(H,14,15)(H,16,17)
InChIKeyWUGYRKBZUQMFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-6-hydroxynicotinic acid (CAS 1214327-82-8): Core Physicochemical and Structural Profile for Procurement Decisions


5-(4-Fluorophenyl)-6-hydroxynicotinic acid (CAS 1214327-82-8), systematically named 5-(4-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid, is a 5-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivative belonging to the broader class of substituted nicotinic acids . The compound features a 4-fluorophenyl substituent at the C5 position and a 6-hydroxy/6-oxo (lactim–lactam) tautomeric system, yielding a molecular formula of C₁₂H₈FNO₃, a molecular weight of 233.20 g·mol⁻¹, a calculated LogP of 2.29, and a polar surface area (PSA) of 70.42 Ų . The scaffold is structurally related to bioactive 6-oxo-1,6-dihydropyridine cores explored as CDK5 inhibitors [1] and to 3-hydroxypyridin-2(1H)-ones investigated as influenza endonuclease inhibitors [2], positioning this compound as a versatile intermediate for medicinal chemistry and chemical biology applications.

5-(4-Fluorophenyl)-6-hydroxynicotinic acid Procurement: Why Regioisomeric and Functional-Group Substitution Cannot Be Ignored


Substituting 5-(4-fluorophenyl)-6-hydroxynicotinic acid with a seemingly similar in-class analog—such as the des-hydroxy 5-(4-fluorophenyl)nicotinic acid, the non-fluorinated 6-hydroxy-5-phenylnicotinic acid, or an ortho/meta-fluoro regioisomer—introduces quantifiable changes in lipophilicity, polar surface area, hydrogen-bonding capacity, and tautomeric equilibrium that directly affect molecular recognition, synthetic derivatization routes, and physicochemical developability . The 6-hydroxy/oxo group alters LogP by approximately −0.30 units and increases PSA by roughly 20 Ų relative to the des-hydroxy comparator , while the para-fluoro substituent contributes a LogP increment of ~0.14 units versus the non-fluorinated phenyl analog . Furthermore, the tautomeric ambiguity inherent to the 6-hydroxynicotinic acid scaffold—where neither the lactam nor lactim form dominates exclusively [1]—means that the electronic influence of the 4-fluorophenyl substituent can shift the equilibrium and alter the compound's hydrogen-bond donor/acceptor profile in ways that close analogs cannot recapitulate. These differences are not cosmetic; they propagate into divergent binding modes, metabolic stability, and synthetic compatibility, making informed, evidence-based selection essential for reproducible research outcomes.

5-(4-Fluorophenyl)-6-hydroxynicotinic acid (1214327-82-8): Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 5-(4-Fluorophenyl)-6-hydroxynicotinic acid vs. Des-hydroxy and Non-fluorinated Analogs

The target compound exhibits a calculated LogP of 2.29 , which is 0.30 units lower than 5-(4-fluorophenyl)nicotinic acid (LogP = 2.59) and 0.14 units higher than 6-hydroxy-5-phenylnicotinic acid (LogP = 2.15) . The 6-hydroxy/oxo group thus contributes a ΔLogP of −0.30 relative to the des-hydroxy analog, while the 4-fluoro substituent contributes +0.14 relative to the non-fluorinated phenyl analog. These differences are consistent with the known lipophilicity-enhancing effect of aromatic fluorine (+0.1–0.4 per fluorine on aryl rings) and the hydrophilicity-introducing effect of the hydroxyl/oxo tautomeric system.

Lipophilicity Physicochemical profiling Drug-likeness

Polar Surface Area (PSA) Differentiation: Hydrogen-Bonding Capacity Versus 5-(4-Fluorophenyl)nicotinic acid

The target compound has a calculated PSA of 70.42 Ų , which is 20.23 Ų higher than that of 5-(4-fluorophenyl)nicotinic acid (PSA = 50.19 Ų) . This difference arises from the additional oxygen atom in the 6-hydroxy/oxo group, which contributes one additional hydrogen-bond acceptor site. The PSA value of 70.42 Ų is identical to that of the non-fluorinated analog 6-hydroxy-5-phenylnicotinic acid , confirming that the aryl-fluorine substitution does not contribute to PSA.

Polar surface area Hydrogen bonding Membrane permeability

Tautomeric Equilibrium Differentiation: 6-Hydroxy/6-Oxo Ambiguity Versus 2-Hydroxy and 4-Hydroxy Nicotinic Acid Isomers

In a foundational calorimetric and crystallographic study of hydroxynicotinic acids, 6-hydroxynicotinic acid (6HNA) was found to crystallize in the oxo (lactam) tautomeric form (N−H and Cring=O bonds), yet theoretical calculations at the G3MP2 and CBS-QB3 levels indicated that 'no strong dominance of one of the two tautomers exists in the case of 6HNA' in the gas phase [1]. This contrasts sharply with 2HNA (which favors the oxo form) and 4HNA (which prefers the hydroxy form). The 5-(4-fluorophenyl) substituent on our target compound introduces an electron-withdrawing para-fluoroaryl group that can stabilize the lactam form through extended conjugation, potentially shifting the equilibrium relative to unsubstituted 6HNA. This tautomeric ambiguity creates a unique hydrogen-bond donor/acceptor profile—the compound can present either an N−H donor/C=O acceptor pair (lactam) or an N acceptor/O−H donor pair (lactim)—a property absent in 5-(4-fluorophenyl)nicotinic acid (which lacks the 6-oxo/hydroxy group) and in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid (which strongly favors the lactam form based on class-level inference from 2HNA data).

Tautomerism Hydrogen-bond donor/acceptor Molecular recognition

Para-Fluoro vs. Ortho-Fluoro Regioisomeric Differentiation: Impact on Molecular Geometry and Conformational Profile

The target compound (para-fluoro) and its ortho-fluoro regioisomer 5-(2-fluorophenyl)-6-hydroxynicotinic acid (CAS 1214353-27-1) share identical molecular formula (C₁₂H₈FNO₃) and molecular weight (233.19 g·mol⁻¹) , yet differ fundamentally in the spatial orientation of the fluorine atom. In the para-isomer, the fluorine atom is positioned distal to the biaryl bond, permitting a relatively planar, conjugated arrangement between the 4-fluorophenyl ring and the nicotinic acid core. In the ortho-isomer, the fluorine atom sits adjacent to the biaryl linkage, introducing steric hindrance that forces a torsional twist between the two aromatic rings . This steric effect alters the dihedral angle between the phenyl and pyridine rings, impacting π-orbital overlap, dipole moment alignment, and the spatial presentation of the 6-hydroxy/oxo hydrogen-bonding functionality to macromolecular targets. While no direct comparative biological data are available for these two regioisomers in the same assay, the well-established principle of 'ortho effect' in medicinal chemistry [1] predicts divergent target binding, metabolic stability, and physicochemical properties.

Regioisomerism Conformational analysis Structure-activity relationships

Scaffold Validation: 6-Oxo-1,6-dihydropyridine Core as a Privileged Pharmacophore in Kinase and Endonuclease Inhibition

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core embodied by the target compound has been validated as a productive pharmacophore in two independent target classes. In CDK5/p25 inhibition, a series of optimized 6-oxo-1,6-dihydropyridines achieved IC₅₀ values in the 20–60 nM range [1][2], with the carboxylic acid at position 3 serving as a critical metal-chelating or salt-bridge anchor. In influenza A endonuclease inhibition, the closely related 3-hydroxypyridin-2(1H)-one scaffold yielded inhibitors with low-micromolar activity and a crystallographically confirmed bimetal-chelating binding mode at the active site (PDB: 6NEL) [3]. By contrast, 5-(4-fluorophenyl)nicotinic acid—which lacks the 6-oxo group—loses the capacity for bidentate metal chelation or tautomer-dependent hydrogen bonding that underpins these activities. While the target compound itself is primarily utilized as a synthetic intermediate rather than a final bioactive entity, its core scaffold is empirically linked to nanomolar target engagement in two high-value therapeutic areas.

Kinase inhibition Antiviral Privileged scaffold

5-(4-Fluorophenyl)-6-hydroxynicotinic acid (CAS 1214327-82-8): Evidence-Backed Procurement Use Cases


Kinase Inhibitor Fragment Library Design: CDK5 and MEK Targeted Synthesis

For medicinal chemistry programs targeting cyclin-dependent kinases (CDK5, CDK2) or the Ras/Raf/MEK pathway, 5-(4-fluorophenyl)-6-hydroxynicotinic acid serves as a key intermediate that can be elaborated at the C3 carboxylic acid (amide coupling), N1 position (alkylation), and C5 aryl ring (further Suzuki coupling). The validated 6-oxo-1,6-dihydropyridine scaffold has produced CDK5 inhibitors with IC₅₀ values of 20–60 nM [1]. The para-fluoro substituent enhances lipophilicity (LogP +0.14 vs. non-fluorinated phenyl analog ) without increasing PSA, improving the balance between target affinity and physicochemical developability. Procurement of the specific para-fluoro regioisomer is critical—the ortho-fluoro isomer introduces steric hindrance at the biaryl bond that disrupts the conjugation required for optimal kinase hinge-region binding.

Influenza Endonuclease Inhibitor Development: Metal-Chelating Pharmacophore Synthesis

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is structurally analogous to the 3-hydroxypyridin-2(1H)-one scaffold that has been crystallographically confirmed (PDB: 6NEL, 2.00 Å) to chelate the bimetal active site of influenza A polymerase acidic protein (PA) endonuclease [2]. The target compound's carboxylic acid at C3 and oxo group at C6 provide a bidentate metal-coordination motif that the des-hydroxy analog 5-(4-fluorophenyl)nicotinic acid cannot replicate. Researchers developing next-generation endonuclease inhibitors that overcome baloxavir marboxil resistance should select the 6-hydroxy/oxo-containing scaffold over simpler nicotinic acid derivatives to maintain the critical metal-chelating pharmacophore.

HCA2/GPR109A Nicotinic Acid Receptor Modulator Synthesis

The nicotinic acid receptor HCA2 (GPR109A/HM74A) is a validated target for dyslipidemia and neuroinflammation. The target compound combines the carboxylic acid recognition element required for HCA2 binding (as in nicotinic acid itself) with a 4-fluorophenyl substituent at C5 that mimics the hydrophobic aryl extensions found in potent synthetic HCA2 agonists [3]. The 6-hydroxy/oxo group introduces an additional hydrogen-bond donor/acceptor that can engage the receptor's extracellular vestibule, as suggested by recent cryo-EM structures of agonist-bound HCA2 [4]. The PSA of 70.42 Ų positions the compound favorably for peripheral HCA2 targeting (adipose tissue, immune cells) while likely limiting CNS penetration—a desirable profile for metabolic disease indications where central side effects are unwanted.

Biaryl Building Block for Parallel Synthesis and SAR Expansion

As a 5-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the target compound is a versatile building block for parallel library synthesis. The C5 position already carries the 4-fluorophenyl group, but the C3 carboxylic acid can be converted to amides, esters, or hydrazides; the N1 can be alkylated; and the 6-oxo group can be converted to 6-chloro for further nucleophilic displacement or cross-coupling. The tautomeric equilibrium of the 6-hydroxy/oxo system [5] enables regioselective derivatization: O-alkylation under basic conditions (lactim form) versus N-alkylation under neutral/acidic conditions (lactam form). The 20 Ų higher PSA compared to des-hydroxy nicotinic acid analogs provides an additional handle for modulating solubility and crystal packing in solid-form screening, which is valuable for process chemistry and formulation development.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-6-hydroxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.